molecular formula C23H20N2O4S B1504708 5-(4-hydroxyanilino)-8-(4-methylanilino)-1-naphthalenesulfonic acid CAS No. 6362-22-7

5-(4-hydroxyanilino)-8-(4-methylanilino)-1-naphthalenesulfonic acid

Cat. No.: B1504708
CAS No.: 6362-22-7
M. Wt: 420.5 g/mol
InChI Key: DBSKYAGKPTWFRA-UHFFFAOYSA-N
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Description

5-(4-hydroxyanilino)-8-(4-methylanilino)-1-naphthalenesulfonic acid is an organic compound that belongs to the class of naphthalene sulfonic acids. These compounds are known for their diverse applications in various fields, including dyes, pigments, and pharmaceuticals. The presence of hydroxy and methylanilino groups in the structure suggests potential reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-hydroxyanilino)-8-(4-methylanilino)-1-naphthalenesulfonic acid typically involves multi-step organic reactions. A common approach might include:

    Nitration: of naphthalene to introduce nitro groups.

    Reduction: of nitro groups to form amino groups.

    Sulfonation: to introduce the sulfonic acid group.

    Coupling reactions: with 4-hydroxyaniline and 4-methylaniline to form the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form quinones.

    Reduction: The nitro groups can be reduced to amino groups.

    Substitution: The sulfonic acid group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution reagents: Sulfuric acid, chlorosulfonic acid.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of naphthylamines.

    Substitution: Various sulfonated derivatives.

Scientific Research Applications

5-(4-hydroxyanilino)-8-(4-methylanilino)-1-naphthalenesulfonic acid may have applications in:

    Chemistry: As an intermediate in the synthesis of dyes and pigments.

    Biology: Potential use in biochemical assays and staining techniques.

    Medicine: Investigated for its pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action would depend on the specific application. In biological systems, the compound might interact with enzymes or receptors, affecting biochemical pathways. In industrial applications, its reactivity could be harnessed for catalysis or as a building block for more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-sulfonic acid: A simpler analog without the anilino groups.

    4-Hydroxyaniline: A precursor with a single hydroxy group.

    4-Methylaniline: A precursor with a single methyl group.

Uniqueness

The combination of hydroxyanilino and methylanilino groups in 5-(4-hydroxyanilino)-8-(4-methylanilino)-1-naphthalenesulfonic acid provides unique reactivity and functional properties, making it distinct from simpler analogs.

Properties

CAS No.

6362-22-7

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

5-(4-hydroxyanilino)-8-(4-methylanilino)naphthalene-1-sulfonic acid

InChI

InChI=1S/C23H20N2O4S/c1-15-5-7-16(8-6-15)25-21-14-13-20(24-17-9-11-18(26)12-10-17)19-3-2-4-22(23(19)21)30(27,28)29/h2-14,24-26H,1H3,(H,27,28,29)

InChI Key

DBSKYAGKPTWFRA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)O)C=CC=C3S(=O)(=O)O

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)NC4=CC=C(C=C4)O)C=CC=C3S(=O)(=O)O

Origin of Product

United States

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